
4-Methoxy-2-(propan-2-yloxy)benzaldehyde
Descripción general
Descripción
“4-Methoxy-2-(propan-2-yloxy)benzaldehyde” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as “2-isopropoxy-4-methoxybenzaldehyde” and "Benzaldehyde, 4-methoxy-2-(1-methylethoxy)-" .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-2-(propan-2-yloxy)benzaldehyde” consists of a benzene ring substituted with a methoxy group and a propan-2-yloxy group . The InChI code for this compound is "1S/C11H14O3/c1-8(2)14-11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3" .Physical And Chemical Properties Analysis
The molecular weight of “4-Methoxy-2-(propan-2-yloxy)benzaldehyde” is 194.23 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 194.094294304 g/mol . The topological polar surface area is 35.5 Ų .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
4-Methoxy-2-(propan-2-yloxy)benzaldehyde is a chemical compound with potential applications in the synthesis of various chemicals. For instance, research has shown that certain methoxyphenols, closely related to this compound, are derived from lignin pyrolysis and serve as tracers for biomass burning. The atmospheric reactivity of these methoxyphenols, including their gas-phase, particle-phase, and aqueous-phase reactions, has been the subject of increasing attention. This highlights the importance of understanding the environmental impact and reactivity of such compounds, potentially including 4-Methoxy-2-(propan-2-yloxy)benzaldehyde (Liu, Chen, & Chen, 2022).
Potential Antimicrobial Applications
Benzofuran derivatives, structurally related to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, have been identified as promising scaffolds for the development of new antimicrobial agents. This is due to their unique structural features and wide array of biological activities, making them a focal point in the search for efficient antimicrobial candidates (Hiremathad et al., 2015). The exploration of such compounds could lead to novel treatments for microbial diseases, underscoring the potential biomedical significance of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde and related molecules.
Environmental Implications and Remediation
The sorption of phenoxy herbicides, which share functional groups with 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, has been extensively studied to understand their environmental fate and remediation possibilities. These studies highlight the relevance of organic matter and iron oxides as crucial sorbents, suggesting a potential area of research for the environmental management of compounds like 4-Methoxy-2-(propan-2-yloxy)benzaldehyde (Werner, Garratt, & Pigott, 2012).
Propiedades
IUPAC Name |
4-methoxy-2-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIIHCWYHPWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148285 | |
| Record name | Methanone, (4-methyl-2-(1-methylethoxy)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(propan-2-yloxy)benzaldehyde | |
CAS RN |
107811-48-3 | |
| Record name | Methanone, (4-methyl-2-(1-methylethoxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107811483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (4-methyl-2-(1-methylethoxy)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2-(propan-2-yloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

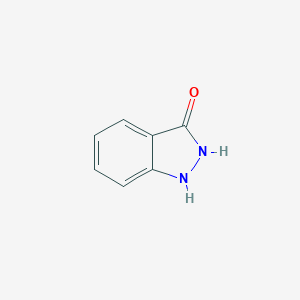
![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)

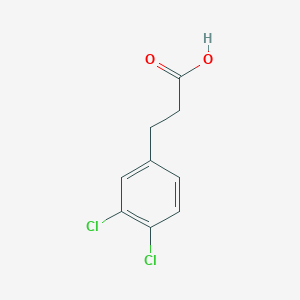

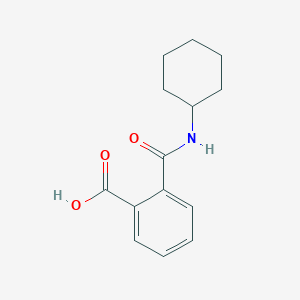
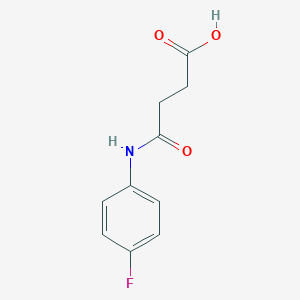
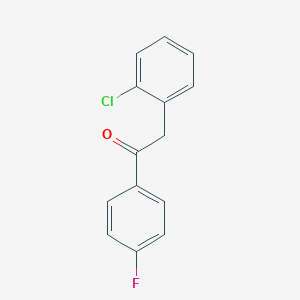


![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)

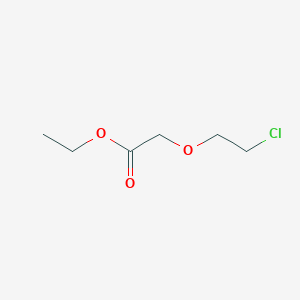
![2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B177138.png)